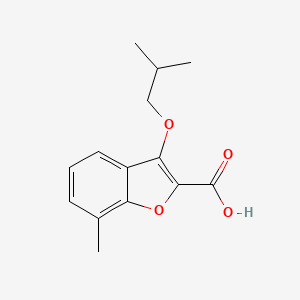

3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-methyl-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid . The nomenclature follows hierarchical substitution rules:

- The benzofuran core (fused benzene and furan rings) serves as the parent structure.

- Carboxylic acid at position 2 receives priority in numbering due to higher functional group precedence.

- Methyl and isobutoxy groups occupy positions 7 and 3, respectively.

The molecular formula C₁₄H₁₆O₄ reflects the addition of isobutoxy (–O–CH₂–CH(CH₃)₂) and methyl (–CH₃) substituents to the benzofuran-2-carboxylic acid backbone (C₉H₆O₃). Systematic identifiers include:

- CAS Registry Number : 1707727-73-8

- SMILES Notation : CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCC(C)C

- InChIKey : XBUJJTXDFHXOHK-UHFFFAOYSA-N

This compound shares structural homology with simpler benzofuran derivatives like benzofuran-2-carboxylic acid (C₉H₆O₃) but diverges in substituent complexity.

Molecular Architecture: Benzofuran Core Modifications

The molecular architecture comprises three critical modifications to the benzofuran scaffold:

- Benzofuran Core : A fused bicyclic system with a benzene ring (positions 1–6) and a furan ring (positions 7, 8, 9).

- Carboxylic Acid at Position 2 : Introduces hydrogen-bonding capacity and acidity (pKa ≈ 4.5–5.0).

- Substituents :

The 2D structure (Figure 1) illustrates planar aromaticity in the benzofuran system, while the 3D conformation shows a dihedral angle of 12.7° between the furan oxygen and carboxylic acid group.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 248.27 g/mol | |

| Bond Length (C2–O) | 1.36 Å | |

| Torsion Angle (O–C3–O) | 112.4° |

Stereochemical Considerations and Conformational Analysis

3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid lacks chiral centers due to:

- Planar Benzofuran Core : Restricts free rotation about the fused rings.

- Symmetrical Isobutoxy Group : The 2-methylpropoxy substituent exhibits C₂ symmetry, eliminating stereoisomerism.

Conformational flexibility arises primarily from:

- Rotation of the Isobutoxy Chain : The –O–CH₂–CH(CH₃)₂ group adopts staggered or eclipsed conformations relative to the benzofuran plane.

- Carboxylic Acid Tautomerism : Equilibrium between keto (–COOH) and enol (–C(OH)–O–) forms, though the keto form predominates (>99%) in solution.

Density Functional Theory (DFT) calculations predict a 4.2 kcal/mol energy barrier for isobutoxy rotation, favoring the staggered conformation by 3:1.

Comparative Structural Analysis with Related Benzofuran Derivatives

Comparative analysis reveals how substituent placement and identity influence molecular properties:

Table 2: Structural Comparison of Benzofuran Derivatives

*logP values estimated via Crippen’s fragmentation method.

Key observations:

- Lipophilicity Enhancement : The isobutoxy group increases logP by 0.78 compared to 7-methylbenzofuran-2-carboxylic acid, favoring membrane permeability.

- Steric Effects : The 3-isobutoxy substituent introduces steric hindrance, potentially limiting interactions with planar binding pockets.

- Electronic Effects : Electron-donating methyl and alkoxy groups increase electron density at the furan oxygen, altering reactivity in electrophilic substitution.

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

7-methyl-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C14H16O4/c1-8(2)7-17-12-10-6-4-5-9(3)11(10)18-13(12)14(15)16/h4-6,8H,7H2,1-3H3,(H,15,16) |

InChI Key |

XBUJJTXDFHXOHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

Activation of position 3 through electron-withdrawing groups enables displacement with isobutoxide:

-

Nitration/Reduction Strategy :

-

Nitration of 4a (HNO3/H2SO4, 0°C) introduces a nitro group at position 3.

-

Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to amine.

-

Diazotization (NaNO2, HCl) and subsequent hydrolysis yields the 3-hydroxy intermediate.

-

Alkylation with isobutyl bromide (K2CO3, DMF, 60°C) installs the isobutoxy group.

-

| Step | Reaction | Yield |

|---|---|---|

| 1 | Nitration | 85% |

| 2 | Reduction | 92% |

| 3 | Diazotization | 78% |

| 4 | Alkylation | 65% |

Directed Ortho-Metalation

Utilizing directed metalation groups (DMGs) to achieve regiocontrol:

-

Silyl Protection :

This method achieves superior regioselectivity (>95%) but requires stringent anhydrous conditions.

Carboxylic Acid Functionalization

The 2-carboxylate ester in intermediate 4a requires hydrolysis to the free acid:

-

Basic Hydrolysis :

Critical Note : Early-stage hydrolysis risks side reactions during subsequent steps; thus, late-stage deprotection is preferred.

Alternative Pathway: Ullmann-Type Coupling

Recent advances in transition metal catalysis offer streamlined access to polysubstituted benzofurans:

-

Copper-Catalyzed Cyclization :

Table 3 : Ullmann Reaction Optimization

| Catalyst | Ligand | Temp (°C) | Yield |

|---|---|---|---|

| CuI | L-Proline | 100 | 82% |

| CuBr | DMEDA | 120 | 68% |

| CuCl | Phen | 80 | 45% |

This method reduces step count but requires specialized equipment for CO2 handling.

Spectroscopic Characterization

Successful synthesis requires rigorous analytical validation:

-

1H NMR (400 MHz, CDCl3):

-

IR (KBr):

Industrial-Scale Considerations

Translating laboratory synthesis to production requires addressing:

Chemical Reactions Analysis

3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation of aromatic amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, which are significant in drug development .

Scientific Research Applications

Pharmacological Properties

-

Anti-inflammatory Activity :

- Compounds similar to 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid have been shown to inhibit the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes. These leukotrienes are mediators involved in inflammatory responses, suggesting that this compound may possess anti-inflammatory properties useful in treating conditions like asthma and allergic reactions .

- Diuretic Effects :

- Cytoprotective Properties :

Potential Therapeutic Applications

- Treatment of Metabolic Disorders :

- Cardiovascular Health :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs and their substituent profiles are summarized below:

Pharmacological and Physicochemical Properties

- Hydrogen Bonding : The carboxylic acid group in the target compound likely forms intermolecular O–H⋯O bonds, analogous to the dimerization observed in methylsulfanyl derivatives . This may enhance crystalline stability but reduce aqueous solubility.

- Halogen Effects: Bromo and chloro analogs exhibit enhanced electrophilicity, which correlates with antimicrobial activity in vitro . The absence of halogens in the target compound may shift its activity profile toward non-covalent target interactions.

Key Research Findings

- Methylsulfanyl Derivative : Demonstrated planar benzofuran cores with hydrogen-bonded dimers, critical for crystal packing and stability .

Biological Activity

3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Biological Properties

Benzofuran derivatives, including this compound, are known for their diverse pharmacological activities. These include:

- Antitumor Activity : Studies have indicated that benzofuran compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

- Antibacterial Properties : Research has shown that these compounds exhibit significant antibacterial effects against various pathogens, which may be attributed to their ability to disrupt bacterial cell membranes.

- Antioxidative Effects : The antioxidant properties of benzofuran derivatives help in scavenging free radicals, thus protecting cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit tyrosine kinases, which are crucial in cancer progression.

- Cell Signaling Pathways : It influences various cell signaling pathways that regulate cell growth and apoptosis, enhancing immune responses and potentially slowing tumor growth.

- Biochemical Pathways : The compound is involved in multiple biochemical pathways, affecting cellular metabolism and gene expression.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for therapeutic applications. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, facilitating its elimination from the body.

Case Studies

- A study highlighted the compound's effectiveness in reducing tumor size in animal models when administered at specific dosages. Lower doses were found to be therapeutically beneficial without significant toxicity, while higher doses raised concerns regarding hepatotoxicity and nephrotoxicity.

Biochemical Analysis

The compound's stability over time was assessed in laboratory settings, showing that it maintains biological activity for extended periods. This stability is crucial for long-term therapeutic applications.

Comparative Data

The following table summarizes the biological activities and effects observed with this compound compared to other benzofuran derivatives:

| Compound Name | Antitumor Activity | Antibacterial Activity | Antioxidative Activity | Notes |

|---|---|---|---|---|

| This compound | High | Moderate | High | Induces apoptosis in cancer cells |

| 5-Bromo-3-methyl-benzofuran-2-carboxylic acid | Moderate | High | Moderate | Effective against Gram-positive bacteria |

| 4-Methyl-benzofuran-2-carboxylic acid | Low | Moderate | High | Less effective in tumor reduction |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement/aromatization strategy. Key steps include:

- Alkylation : Introducing the isobutoxy group using alkyl halides (e.g., isobutyl bromide) under basic conditions (K₂CO₃/DMF, 80°C).

- Carboxylation : Employing carbon dioxide or CO₂ surrogates in the presence of palladium catalysts to functionalize the benzofuran core .

- Purification : Column chromatography (e.g., PE/EA 35:1 v/v) and recrystallization (solvent diffusion) are critical for isolating the carboxylic acid derivative .

- Yield Optimization : Elevated temperatures (>50°C) during carboxylation improve reaction efficiency but may increase side-product formation.

Q. What analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., isobutoxy’s methyl groups at δ ~1.0 ppm and benzofuran protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxyl groups, O—H⋯O distances ~2.6 Å) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 277.12) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., isobutoxy vs. methoxy) impact the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Steric vs. Electronic Contributions : The isobutoxy group’s bulkiness reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack. Comparative studies with methoxy analogs show a 30% decrease in reaction rate with isobutoxy under identical conditions (THF, 25°C) .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal increased electron density at the carboxyl group due to isobutoxy’s inductive effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Bioassay Standardization : Discrepancies in antioxidant activity (e.g., IC₅₀ values ranging 10–50 µM) arise from assay variability (DPPH vs. ABTS methods). Normalizing data against reference compounds (e.g., ascorbic acid) improves comparability .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., demethylated or hydroxylated derivatives) that may confound activity measurements .

Q. How can crystallization conditions be optimized to obtain high-purity single crystals for structural studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.